

Spectroscopic Profile of Bromotriphenylmethane: A Technical Guide

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Compound of Interest

Compound Name: Bromotriphenylmethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **bromotriphenylmethane** (Trityl Bromide), a vital reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **bromotriphenylmethane**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20 - 7.50	Multiplet	15H	Phenyl-H

¹³C NMR

Chemical Shift (ppm)	Assignment
67.8	Quaternary C-Br
128.0	Phenyl C-H (ortho)
128.6	Phenyl C-H (para)
130.2	Phenyl C-H (meta)
144.9	Phenyl C (ipso)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3080	Medium	C-H stretch (aromatic)
1595, 1490, 1445	Strong	C=C stretch (aromatic ring)
700 - 800	Strong	C-H bend (out-of-plane)
500 - 600	Medium	C-Br stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Assignment
243	100	[C(C ₆ H ₅) ₃] ⁺ (Trityl cation) - Base Peak
165	High	[C ₁₃ H ₉] ⁺ (Fluorenyl cation)
322/324	Low	[M] ⁺ / [M+2] ⁺ (Molecular ion isotope pattern for Br)

Experimental Protocols

The data presented above are typically acquired through standardized spectroscopic techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS spectra of **bromotriphenylmethane**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **bromotriphenylmethane** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Set a spectral width of approximately 10-12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set a spectral width of approximately 200-220 ppm.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid **bromotriphenylmethane** sample directly onto the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

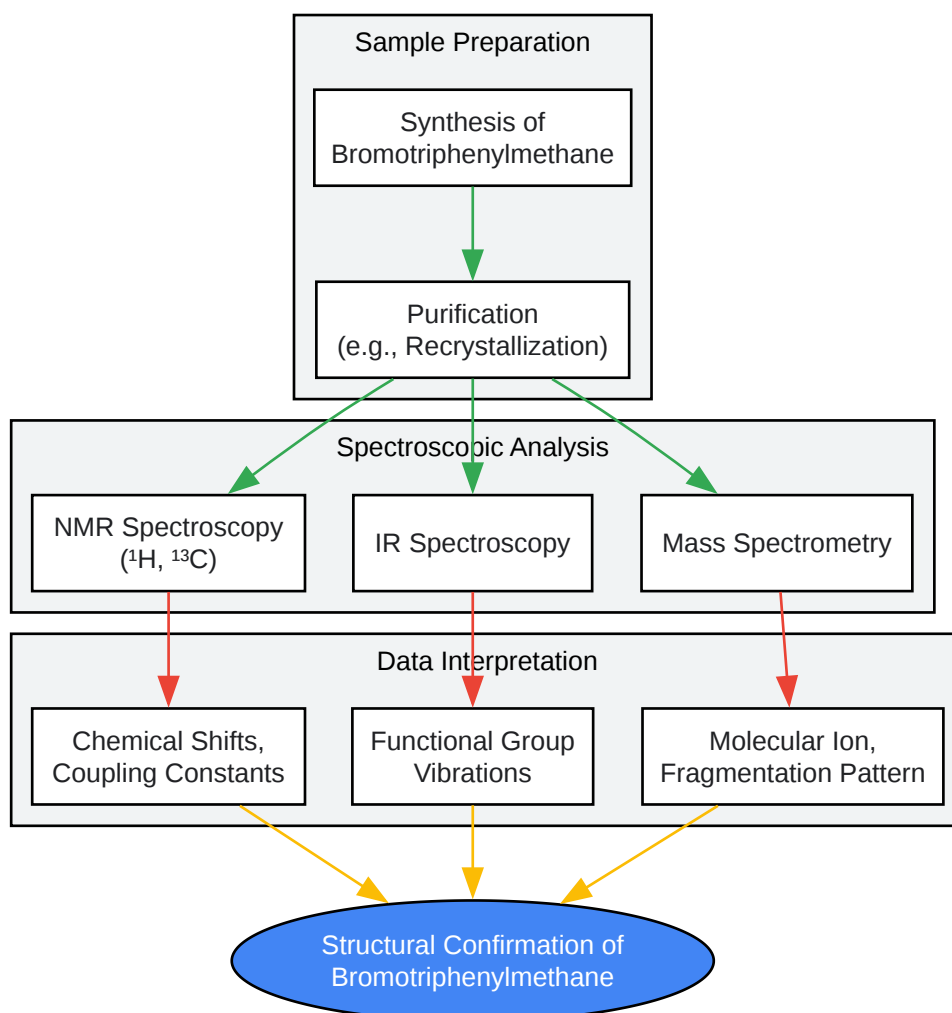
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over a range of approximately 4000 to 400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
- Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
- Data Acquisition:
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - The instrument separates the ions based on their mass-to-charge ratio.
- Data Analysis: Identify the molecular ion peak and key fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br) is a key diagnostic feature.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **bromotriphenylmethane**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **bromotriphenylmethane**.

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